2-chloro-4-[(2-thienylmethyl)amino]benzoic acid
Overview
Description
2-chloro-4-[(2-thienylmethyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and an amino group linked to a thienylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(2-thienylmethyl)amino]benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 2-chlorobenzoic acid, undergoes nitration to form 2-chloro-4-nitrobenzoic acid. This intermediate is then reduced to 2-chloro-4-aminobenzoic acid.
Amidation: The amino group of 2-chloro-4-aminobenzoic acid is then reacted with 2-thienylmethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom on the benzoic acid ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thienylmethyl group can be oxidized or reduced under appropriate conditions.
Amidation and Esterification: The carboxylic acid group can form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Amidation: Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of sulfoxides or sulfones from the thienylmethyl group.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-4-[(2-thienylmethyl)amino]benzoic acid is used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound in drug discovery programs.
Medicine
Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In material science, it is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-chloro-4-[(2-thienylmethyl)amino]benzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thienylmethyl group could play a role in binding to hydrophobic pockets, while the carboxylic acid group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-aminobenzoic acid: Lacks the thienylmethyl group, making it less hydrophobic.
4-[(2-thienylmethyl)amino]benzoic acid: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
2-chloro-4-[(phenylmethyl)amino]benzoic acid: Substitutes the thienyl group with a phenyl group, which may affect its electronic properties and interactions.
Uniqueness
2-chloro-4-[(2-thienylmethyl)amino]benzoic acid is unique due to the presence of both the chlorine atom and the thienylmethyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-4-(thiophen-2-ylmethylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSAQJICXMIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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